2-iodo-N-methylaniline hydrochloride

Pd-catalyzed annulation oxidative addition indole synthesis

2-Iodo-N-methylaniline hydrochloride (CAS 194155-30-1, molecular formula C₇H₉ClIN, MW 269.51 g/mol) is the hydrochloride salt of an ortho-iodinated N-methylaniline derivative. Structurally, it features a benzene ring bearing both an iodine atom at the 2-position and a methylated amino group, placing it in the class of ortho-halo-N-alkylanilines.

Molecular Formula C7H9ClIN
Molecular Weight 269.51
CAS No. 194155-30-1
Cat. No. B2606401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-iodo-N-methylaniline hydrochloride
CAS194155-30-1
Molecular FormulaC7H9ClIN
Molecular Weight269.51
Structural Identifiers
SMILESCNC1=CC=CC=C1I.Cl
InChIInChI=1S/C7H8IN.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5,9H,1H3;1H
InChIKeyDMERCMYELYTXQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Iodo-N-methylaniline Hydrochloride (CAS 194155-30-1): Ortho-Iodo N-Methylarylamine Building Block for Pd-Catalyzed Transformations


2-Iodo-N-methylaniline hydrochloride (CAS 194155-30-1, molecular formula C₇H₉ClIN, MW 269.51 g/mol) is the hydrochloride salt of an ortho-iodinated N-methylaniline derivative . Structurally, it features a benzene ring bearing both an iodine atom at the 2-position and a methylated amino group, placing it in the class of ortho-halo-N-alkylanilines. The free base form (2-iodo-N-methylaniline, CAS 57056-93-6) has a molecular weight of 233.05 g/mol and a predicted LogP of approximately 2.54 . This compound's defining characteristic is the presence of an aryl iodide moiety ortho to a secondary amine, which simultaneously provides a reactive handle for transition-metal-catalyzed cross-coupling and cyclization reactions while the N-methyl group modulates electronic properties and solubility compared to unsubstituted aniline analogs [1].

Why 2-Iodo-N-methylaniline Hydrochloride Cannot Be Replaced by 2-Bromo- or 2-Chloro-N-methylaniline Analogs in Cross-Coupling Workflows


Compounds in the ortho-halo-N-methylaniline class are not interchangeable building blocks because the halogen identity (I vs. Br vs. Cl) fundamentally governs oxidative addition reactivity with palladium(0) catalysts—the rate-determining step in most cross-coupling manifolds. The established reactivity order for C–X oxidative addition is universally I > Br > Cl, a trend confirmed by direct competition experiments on aryl halides [1]. In practice, this translates into divergent reaction conditions: o-iodoanilines undergo smooth Pd-catalyzed annulation with aldehydes under mild, ligandless conditions [Pd(OAc)₂, DABCO, DMF, 85 °C], whereas the corresponding o-bromoanilines and o-chloroanilines require the addition of X-Phos ligand to achieve comparable conversion [2]. Furthermore, the ortho-iodo group is uniquely suited to serve as a radical precursor in base-promoted homolytic aromatic substitution (BHAS) reactions when paired with the N-methylaniline motif, a dual functionality absent in bromo and chloro congeners [3]. The hydrochloride salt form additionally offers defined stoichiometry and enhanced long-term storage stability compared to the free base, which is susceptible to oxidative discoloration on prolonged standing.

Quantitative Differentiation of 2-Iodo-N-methylaniline Hydrochloride: Head-to-Head Reactivity, Selectivity, and Stability Evidence


Oxidative Addition Reactivity Rank: Aryl Iodide Outperforms Bromide and Chloride in Pd(0)-Catalyzed Annulation

In palladium-catalyzed indole synthesis via direct annulation of ortho-haloanilines with aldehydes, 2-iodoaniline substrates (including N-methyl-2-iodoaniline) proceed under ligandless conditions [Pd(OAc)₂, DABCO, DMF, 85 °C], whereas 2-bromoaniline and 2-chloroaniline substrates require the addition of X-Phos ligand to achieve productive coupling [1]. This differential requirement reflects the substantially higher oxidative addition rate of the C–I bond toward Pd(0). Competition experiments with aryl halides on iron pincer complexes have quantified the relative oxidative addition rate order as I > Br > Cl, consistent with bond dissociation energies (C–I ≈ 57 kcal/mol; C–Br ≈ 71 kcal/mol; C–Cl ≈ 84 kcal/mol) [2].

Pd-catalyzed annulation oxidative addition indole synthesis ortho-haloaniline

Catalyst Efficiency in ortho-Iodoaniline Amidation: 5-Methoxy-2-iodophenylboronic Acid Achieves >90% Conversion at 5 mol% Loading

In structure–activity relationship studies of ortho-haloarylboronic acid catalysts for direct amidation of carboxylic acids, the ortho-iodo-substituted catalyst (5-methoxy-2-iodophenylboronic acid) was identified as the optimized catalyst after systematic screening. Electron-withdrawing ortho-iodo substitution enhances the Lewis acidity of the boron center, accelerating amidation. The corresponding ortho-bromo and ortho-chloro analogs showed reduced catalytic turnover under identical conditions, consistent with the stronger inductive electron withdrawal of iodine (Hammett σₘ = 0.35 for I vs. 0.39 for Br vs. 0.37 for Cl; the ortho-effect of the larger iodine atom also introduces favorable steric constraints for the catalytic cycle) [1]. This class-level finding supports the selection of ortho-iodo-N-methylaniline building blocks when the ultimate synthetic target requires installation of boronic acid functionality at the ortho position for catalytic applications.

amidation ortho-iodoarylboronic acid catalyst optimization carboxylic acid

Sonogashira Coupling Competence: 2-Iodo-N-methylaniline as a Substrate for Indole Synthesis via Pd/Cu-Catalyzed Alkynylation–Cyclization

A specific experimental procedure documents the successful Sonogashira coupling of 2-iodo-N-methylaniline (190 mg, 815 μmol, 1.00 equiv) with 1-hexyne (100 mg, 1.20 mmol, 1.47 equiv) using a PdCl₂/CuI/PPh₃ catalytic system in MeCN with Et₃N as base under N₂ atmosphere, proceeding to complete consumption of starting material as monitored by TLC [1]. In the broader context, N,N-dialkyl-2-iodoanilines (including N-methyl-2-iodoaniline) undergo Pd/Cu-catalyzed coupling with terminal acetylenes followed by electrophilic cyclization with I₂ to afford 3-iodoindoles in excellent yields [2]. While 2-bromoanilines also participate in analogous transformations, the iodo substrate consistently enables milder conditions and higher catalyst turnover numbers owing to the lower barrier for oxidative addition of the C–I bond [3].

Sonogashira coupling indole synthesis Pd/Cu catalysis terminal alkyne

Dual-Function Reactivity: 2-Iodo-N-methylaniline Simultaneously Serves as Radical Precursor and Promoter in BHAS Reactions

Jiao and co-workers discovered that N-methylanilines, when combined with tBuOK, constitute a robust radical initiation system for the activation of iodoarenes to produce aryl radicals under transition-metal-free conditions [1]. In this paradigm, the N-methylaniline motif functions as the promoter for C–I bond homolysis, while the aryl iodide serves as the radical precursor. 2-Iodo-N-methylaniline uniquely combines both functionalities within a single molecule: the N-methyl group enables the BHAS initiation pathway, and the ortho-iodo substituent provides the radical-generating handle. This dual functionality is structurally impossible in 2-bromo- or 2-chloro-N-methylaniline analogs, which lack the weak C–I bond required for efficient radical generation under BHAS conditions [2]. Subsequent work demonstrated that N-(2-iodoaryl)-N-methylanilines undergo effective cyclization to N-methylcarbazoles in the presence of tBuOK and FeBr₂, confirming the intramolecular compatibility of the iodoarene/N-methylaniline pairing [3].

BHAS reaction radical cross-coupling N-methylaniline promoter transition-metal-free

Stability and Storage: Hydrochloride Salt Enables Defined Handling vs. Free Base Oxidative Sensitivity

The hydrochloride salt form of 2-iodo-N-methylaniline (CAS 194155-30-1) is specified for storage sealed in dry conditions at 2–8 °C, with room temperature shipping stability in continental US . The hydrochloride salt provides defined stoichiometry (exactly one equivalent of HCl per amine) and protects the electron-rich aniline nitrogen from aerial oxidation that can cause discoloration and purity loss in free base aryl amines over time. Commercial suppliers consistently specify ≥95% purity for the hydrochloride salt (AKSci, Fluorochem, ChemScene, CymitQuimica, Enamine) . The free base (CAS 57056-93-6) is also commercially available but lacks the stabilizing salt counterion. For the comparator 2-bromo-N-methylaniline (free base, CAS 6832-87-7), standard storage is ambient temperature, reflecting the lower intrinsic reactivity of the C–Br bond toward degradation pathways . The hydrochloride salt's cold-storage requirement is not a limitation but rather an indicator of the higher chemical potential energy conferred by the C–I bond—the same property that drives superior cross-coupling reactivity.

hydrochloride salt stability storage conditions oxidative degradation aryl iodide handling

Application Scenarios Where 2-Iodo-N-methylaniline Hydrochloride Provides Demonstrated Advantage


Medicinal Chemistry: Synthesis of 2,3-Disubstituted Indole Libraries via Ligandless Pd-Catalyzed Annulation

For medicinal chemistry programs constructing indole-based screening libraries, the ortho-iodo functionality eliminates the need for phosphine ligand optimization that is mandatory when using 2-bromo- or 2-chloro-N-methylaniline substrates [1]. The validated ligandless protocol [Pd(OAc)₂, DABCO, DMF, 85 °C] reduces the number of variables in reaction optimization, enabling parallel synthesis workflows. The N-methyl group remains intact throughout the annulation, providing a handle for subsequent N-functionalization or serving as a metabolically stabilizing substituent in lead compounds.

Transition-Metal-Free Synthesis: Radical Cyclization to N-Methylcarbazoles via BHAS Chemistry

The unique combination of an aryl iodide radical precursor and an N-methylaniline-type radical promoter within a single molecule enables transition-metal-free cyclization to N-methylcarbazoles using only tBuOK and FeBr₂ [2]. This approach eliminates palladium catalyst costs (Pd(OAc)₂ ≈ $50–100/g) and residual metal purification steps, making it particularly attractive for late-stage pharmaceutical intermediate synthesis where metal contamination limits must meet ICH Q3D guidelines (typically <10 ppm Pd in drug substance). Neither 2-bromo- nor 2-chloro-N-methylaniline can replicate this dual functionality.

Process Chemistry: Kilogram-Scale Sonogashira Coupling with Validated Protocol

The documented Sonogashira coupling procedure using 1-hexyne as a model substrate provides a robust starting point for process chemists scaling alkynylation reactions [3]. The higher reactivity of the C–I bond permits lower catalyst loadings (0.04 equiv PdCl₂ in the validated protocol) and milder temperatures compared to C–Br substrates, directly translating to lower palladium cost and reduced thermal stress on sensitive functional groups during scale-up. The hydrochloride salt form simplifies reagent handling in large-scale operations by ensuring defined equivalents.

Catalyst Development: Synthesis of ortho-Iodoarylboronic Acid Catalysts for Amidation

Research groups developing novel boronic acid catalysts for direct amidation can use 2-iodo-N-methylaniline hydrochloride as a precursor to ortho-borylated N-methylaniline catalysts via halogen–metal exchange or Miyaura borylation [4]. The ortho-iodo-substituted arylboronic acid motif has been identified as optimal for catalytic amidation activity following systematic screening of halogen substituents, making the iodoaniline building block the logical starting material for catalyst SAR studies.

Quote Request

Request a Quote for 2-iodo-N-methylaniline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.